

Application Notes and Protocols for the Synthesis of 13-Methyltetradecanoic Acid

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Compound of Interest

Compound Name: 13-Methyltetradecanoic Acid

Cat. No.: B1674694

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Abstract

These application notes provide a comprehensive guide for the synthesis of **13-methyltetradecanoic acid** (13-MTD), a branched-chain fatty acid with demonstrated anti-cancer properties. This document outlines a detailed protocol for a Wittig reaction-based synthesis, starting from commercially available materials. Furthermore, it includes a summary of the biological activity of 13-MTD, with a focus on its mechanism of action in inducing apoptosis in cancer cells, and presents relevant quantitative data to support its use in research and drug development.

Introduction

13-Methyltetradecanoic acid (13-MTD) is a saturated fatty acid that has garnered significant interest in the scientific community for its potent anti-neoplastic effects.^[1] Originally isolated from a soy fermentation product, it has been shown to induce apoptosis in a variety of human cancer cell lines.^[1] Its mechanism of action involves the modulation of key signaling pathways, including the downregulation of p-AKT and the activation of caspase-3, leading to programmed cell death.^{[1][2][3][4]} The selective cytotoxicity of 13-MTD against cancer cells, coupled with its low toxicity in normal cells, makes it a promising candidate for further investigation as a potential chemotherapeutic agent. This document provides a detailed protocol for the chemical synthesis of 13-MTD to enable researchers to produce this compound for in vitro and in vivo studies.

Data Presentation

Synthesis Yield and Purity

Step	Product	Starting Materials	Yield (%)	Purity (%)	Reference
1	11-Bromoundecanoic acid	Undecylenic acid, Hydrogen bromide	High	>98	Zlatanos et al. (Implied)
2	Ethyl 11-bromoundecanoate	11-Bromoundecanoic acid, Ethanol	High	>98	PrepChem
3	(10-(Ethoxycarbonyl)decyl)triphenylphosphonium bromide	Ethyl 11-bromoundecanoate, Triphenylphosphine	High	Crystalline solid	PrepChem
4	13-Methyltetradec-11-enoic acid ethyl ester	(10-(Ethoxycarbonyl)decyl)triphenylphosphonium bromide, Isobutyraldehyde	-	-	Zlatanos et al.
5	13-Methyltetradecanoic acid	13-Methyltetradec-11-enoic acid ethyl ester	22.8 (overall)	>99	Zlatanos et al.

Biological Activity: In Vitro Cytotoxicity of 13-Methyltetradecanoic Acid

Cell Line	Cancer Type	IC50 (µg/mL)	Exposure Time (h)	Reference
K-562	Chronic Myelogenous Leukemia	10 - 25	-	[5]
MCF7	Breast Cancer	10 - 25	-	[5]
DU 145	Prostate Cancer	10 - 25	-	[5]
NCI-SNU-1	Gastric Carcinoma	10 - 25	-	[5]
SNU-423	Hepatocellular Carcinoma	10 - 25	-	[5]
NCI-H1688	Small Cell Lung Cancer	10 - 25	-	[5]
BxPC3	Pancreatic Cancer	10 - 25	-	[5]
HCT 116	Colorectal Carcinoma	10 - 25	-	[5]
Jurkat	T-cell Lymphoma	38.51 ± 0.72	24	[2]
25.74 ± 3.50	48	[2]		
11.82 ± 0.90	72	[2]		
Hut78	T-cell Lymphoma	31.29 ± 2.27	48	[2]
EL4	T-cell Lymphoma	31.53 ± 5.18	48	[2]

Experimental Protocols

The synthesis of **13-methyltetradecanoic acid** is achieved through a multi-step process involving the preparation of a phosphonium ylide followed by a Wittig reaction with

isobutyraldehyde and subsequent reduction and hydrolysis.

Step 1: Synthesis of Ethyl 11-bromoundecanoate

This protocol is adapted from a standard esterification procedure.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 11-bromoundecanoic acid (1 equivalent) in absolute ethanol (excess, approximately 5-10 volumes).
- **Acid Catalysis:** Add a catalytic amount of concentrated sulfuric acid or hydrochloric acid (e.g., 1-2% of the moles of the carboxylic acid).
- **Reflux:** Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After cooling to room temperature, remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 11-bromoundecanoate as an oil. The product is often pure enough for the next step without further purification.

Step 2: Synthesis of (10-(Ethoxycarbonyl)decyl)triphenylphosphonium bromide

This protocol is based on the preparation of similar phosphonium salts.

- **Reaction Setup:** In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve ethyl 11-bromoundecanoate (1 equivalent) and triphenylphosphine (1.1 equivalents) in a suitable solvent such as acetonitrile or toluene.
- **Reflux:** Heat the mixture to reflux and maintain for 24-48 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.

- Isolation: Cool the reaction mixture to room temperature. Collect the solid product by filtration and wash it with cold diethyl ether to remove any unreacted starting materials.
- Drying: Dry the resulting white crystalline solid, (10-(ethoxycarbonyl)decyl)triphenylphosphonium bromide, under vacuum.

Step 3: Wittig Reaction and Synthesis of 13-Methyltetradecanoic Acid

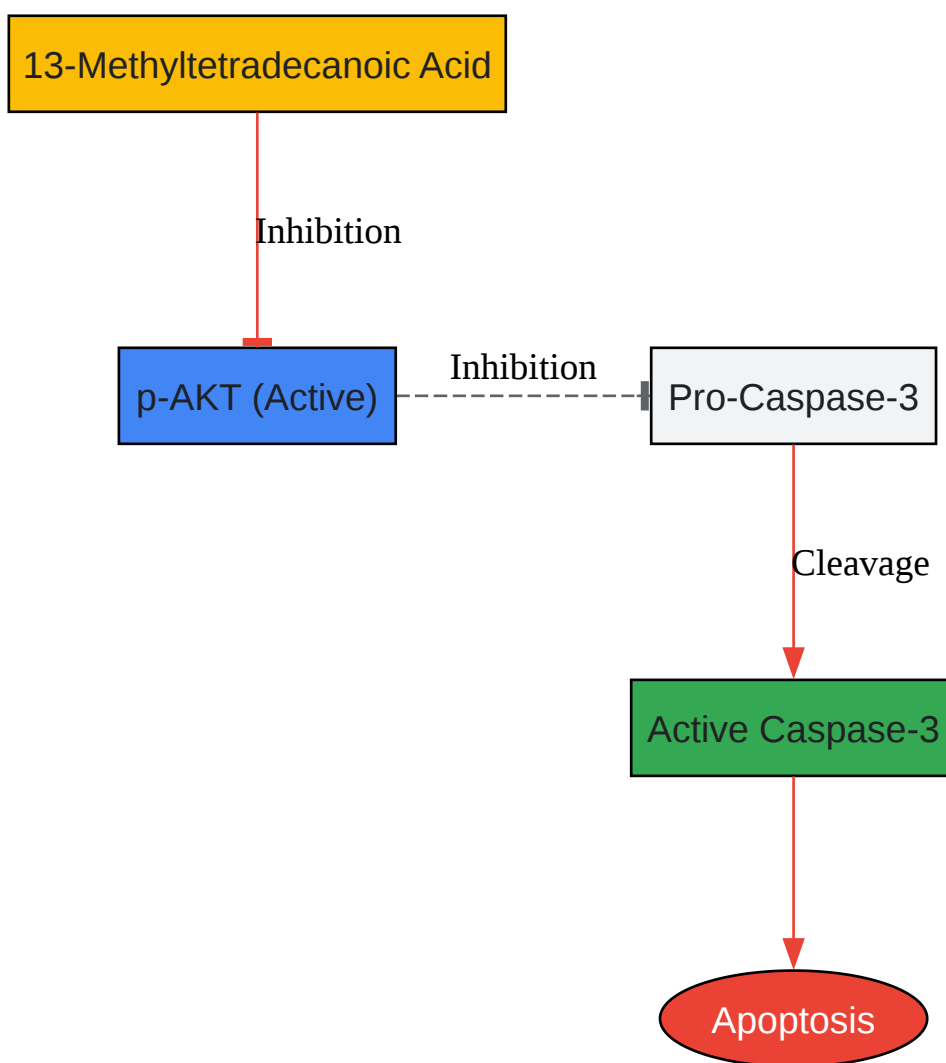
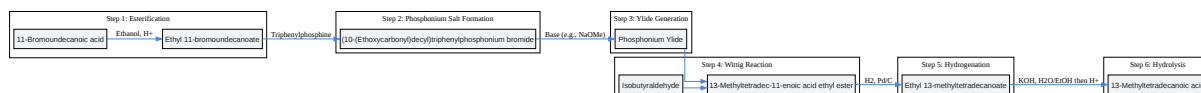
This protocol outlines the Wittig reaction, followed by hydrogenation and hydrolysis.

- Ylide Generation: Suspend the phosphonium salt (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). Cool the suspension to 0°C in an ice bath. Add a strong base, such as sodium methoxide or sodium hydride (1.1 equivalents), portion-wise. Stir the mixture at room temperature for 1-2 hours until the characteristic orange-red color of the ylide appears.
- Wittig Reaction: Cool the ylide solution to 0°C and add isobutyraldehyde (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Quenching and Extraction: Quench the reaction by adding saturated ammonium chloride solution. Extract the product with diethyl ether. Wash the combined organic layers with water and brine.
- Purification of the Alkene: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product is a mixture of (E)- and (Z)-13-methyltetradec-11-enoic acid ethyl ester.
- Hydrogenation: Dissolve the crude alkene in ethanol or ethyl acetate and add a catalytic amount of 10% palladium on carbon (Pd/C). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC or GC-MS).
- Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent. Concentrate the filtrate under reduced pressure to obtain the saturated ester.

- **Saponification:** Dissolve the ethyl 13-methyltetradecanoate in a mixture of ethanol and water. Add an excess of potassium hydroxide or sodium hydroxide (e.g., 3-5 equivalents) and reflux the mixture for 2-4 hours.
- **Acidification and Final Purification:** After cooling, remove the ethanol under reduced pressure. Dilute the residue with water and acidify with concentrated hydrochloric acid to a pH of ~2. Extract the **13-methyltetradecanoic acid** with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Synthesis Workflow



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